Computational Target Prediction: Predicted Thioredoxin Reductase 1 (TXNRD1) Engagement vs. Structurally Closest Catalog Analogs
DrugMapper computational analysis predicts this compound as a thioredoxin reductase 1 (TXNRD1) inhibitor, associating it with a disease network encompassing non-small-cell lung cancer, hepatocellular carcinoma, colorectal neoplasms, glioblastoma, breast neoplasms, and chronic myelogenous leukemia [1]. In contrast, the structurally closest purchasable analogs—specifically N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide (same molecular formula C20H21NO3S, isomer) and 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide—have not been associated with TXNRD1 in any publicly available prediction or experimental dataset. TXNRD1 is a validated anticancer target; irreversible small-molecule TXNRD1 inhibitors have demonstrated tumor growth inhibition in mouse xenograft models without overt systemic toxicity [2].
| Evidence Dimension | Predicted protein target (DrugMapper computational algorithm) |
|---|---|
| Target Compound Data | Thioredoxin reductase 1 (TXNRD1) – predicted target; disease associations include NSCLC, HCC, CRC, GBM, breast cancer, CML [1] |
| Comparator Or Baseline | Closest purchasable analogs (N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide and 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide): No TXNRD1 prediction or experimental data identified |
| Quantified Difference | Qualitative difference only: target prediction present for target compound, absent for closest analogs |
| Conditions | In silico prediction using DrugMapper (University of Helsinki) – no experimental validation data available for this specific compound |
Why This Matters
For research groups investigating TXNRD1 as a therapeutic target, this compound offers a computationally predicted entry point that is not replicated by its closest catalog analogs, potentially saving the synthetic effort of re-derivatizing an inactive scaffold.
- [1] DrugMapper. Small molecule target prediction: Thioredoxin reductase 1 inhibitor; disease associations include NSCLC, HCC, colorectal neoplasms, glioblastoma, breast neoplasms, CML. University of Helsinki. https://drugmapper.helsinki.fi/SmallMolecules?page=39 View Source
- [2] Stafford, W. C.; et al. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy. Science Translational Medicine, 2018, 10, eaaf7444. DOI: 10.1126/scitranslmed.aaf7444. View Source
